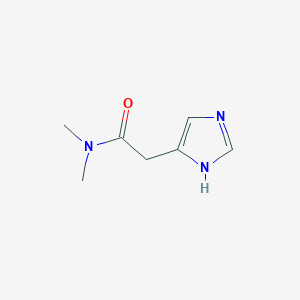

2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide

Descripción

2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide is a synthetic organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Propiedades

Fórmula molecular |

C7H11N3O |

|---|---|

Peso molecular |

153.18 g/mol |

Nombre IUPAC |

2-(1H-imidazol-5-yl)-N,N-dimethylacetamide |

InChI |

InChI=1S/C7H11N3O/c1-10(2)7(11)3-6-4-8-5-9-6/h4-5H,3H2,1-2H3,(H,8,9) |

Clave InChI |

CXGNVMNUHXQWAI-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C(=O)CC1=CN=CN1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide typically involves the reaction of 4-imidazolecarboxaldehyde with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

On an industrial scale, the production of 2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of N-alkylated imidazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated that 2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide exhibits significant antimicrobial properties. For instance, it has been tested against various pathogens with promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 µg/mL | Bactericidal |

| Escherichia coli | 0.25 µg/mL | Bactericidal |

| Candida albicans | 0.30 µg/mL | Fungicidal |

These findings indicate its potential as a dual-action antimicrobial agent effective against both bacterial and fungal infections .

Anticancer Properties

The compound has also shown efficacy in anticancer research. Studies indicate that it induces apoptosis in cancer cell lines such as A375 and MCF-7:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A375 | 4.2 | Apoptosis induction |

| MCF-7 | 1.88 | Cell cycle arrest |

| HCT116 | 2.12 | Inhibition of CDK2 |

These results suggest that 2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide could be a promising candidate for further development as an anticancer drug .

Material Science Applications

In material science, the compound is utilized as a solvent and reagent in various organic synthesis processes, particularly in the preparation of imidazole derivatives which are crucial for developing new materials with specific properties. The ability to act as a solvent facilitates reactions that yield high-purity products essential for advanced material applications .

Case Study 1: Synthesis of Imidazole Derivatives

A study highlighted the synthesis of various N-substituted imidazole derivatives using 2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide as a key intermediate. The resulting compounds exhibited enhanced biological activity, showcasing the versatility of this imidazole derivative in medicinal chemistry .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds revealed that modifications to the imidazole ring significantly influenced biological activity. This emphasizes the importance of structural variations in optimizing the efficacy of potential therapeutic agents derived from 2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide .

Mecanismo De Acción

The mechanism by which 2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1H-Imidazol-4-yl)ethanol

- 2-(1H-Imidazol-4-yl)acetic acid

- 2-(1H-Imidazol-4-yl)propionic acid

Uniqueness

2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications.

Actividad Biológica

2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological processes. The presence of the dimethylacetamide moiety enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole, including 2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide, exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | MIC against S. aureus (µg/mL) | MIC against C. albicans (µg/mL) |

|---|---|---|

| 2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide | < 1 | 15.6 |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole | < 1 | 62.5 |

| 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one | 0.98 | Not specified |

The minimum inhibitory concentration (MIC) values indicate that the imidazole derivatives have potent activity against both gram-positive and gram-negative bacteria, as well as fungi such as Candida albicans .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of various enzymes. Research has shown that certain imidazole derivatives can inhibit aromatase and steroid sulfatase, which are crucial in estrogen biosynthesis.

Table 2: Enzyme Inhibition by Imidazole Derivatives

| Compound | IC50 (nM) Aromatase | IC50 (nM) Steroid Sulfatase |

|---|---|---|

| 2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide | 0.2 | 2.5 |

| Parent phenol derivative | 0.028 | Not applicable |

The dual inhibition of these enzymes suggests a potential application in treating hormone-sensitive cancers by reducing estrogen levels .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of imidazole derivatives in preclinical models:

- Antibacterial Efficacy : A study involving the testing of various imidazole derivatives against Staphylococcus aureus showed that modifications to the imidazole ring significantly improved antibacterial activity, with some compounds achieving MIC values below 1 µg/mL .

- Cytotoxicity : In vitro studies assessed the cytotoxic effects of these compounds on cancer cell lines, revealing that some derivatives exhibited significant antiproliferative activity against rapidly dividing cells while sparing normal fibroblasts .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of these compounds to specific bacterial proteins involved in resistance mechanisms, suggesting a targeted approach for developing new antibacterial agents .

Q & A

Q. What are the optimal synthetic routes for 2-(1H-Imidazol-4-yl)-N,N-dimethylacetamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves coupling imidazole derivatives with dimethylacetamide precursors. Key steps include:

- Base selection : Triethylamine or pyridine is often used to deprotonate intermediates (common in similar acetamide syntheses) .

- Solvent choice : Dichloromethane or THF are preferred for their polarity and inertness .

- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions (e.g., imidazole ring decomposition) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) ensures high purity .

Optimization tools : Factorial design (e.g., varying solvent/base ratios) or response surface methodology can identify critical parameters .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the imidazole proton (δ 7.5–8.0 ppm) and acetamide carbonyl (δ 165–170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures .

- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and imidazole C-N (~1550 cm⁻¹) validate functional groups .

- LC-MS : High-resolution MS (ESI+) confirms molecular ion [M+H]⁺, while retention time in reverse-phase HPLC assesses purity .

Cross-validation : Compare experimental elemental analysis (C, H, N) with theoretical values to detect impurities .

Q. How can solubility and stability be assessed under experimental conditions?

- Methodological Answer :

- Solubility screening : Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol using nephelometry or UV-Vis spectroscopy .

- Stability studies : Incubate at 4°C, 25°C, and 37°C for 24–72 hours; monitor degradation via HPLC .

- pH dependence : Evaluate protonation of the imidazole ring (pKa ~6.95) using potentiometric titration .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with imidazole-recognizing targets (e.g., histidine kinases). Focus on hydrogen bonding between the acetamide carbonyl and catalytic residues .

- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability in aqueous environments .

- QSAR models : Train datasets on similar imidazole-acetamides to predict IC₅₀ values against specific enzymes .

Q. How can discrepancies between calculated and experimental spectral data be resolved?

- Methodological Answer :

- Tautomerism analysis : The imidazole ring’s 1H- vs. 3H-tautomers may shift NMR peaks. DFT calculations (B3LYP/6-311+G**) simulate tautomeric equilibria .

- Solvent effects : Include PCM solvent models in computational NMR predictions to match experimental DMSO-d₆ or CDCl₃ data .

- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., unreacted chloroacetyl intermediates) that distort spectra .

Q. What advanced reaction engineering approaches improve yield in scaled-up syntheses?

- Methodological Answer :

- Flow chemistry : Continuous flow reactors reduce side reactions via precise temperature/residence time control .

- Catalyst screening : Immobilized lipases or transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.